molecular formula C20H27N3O2S B2576913 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898624-84-5

1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2576913
CAS No.: 898624-84-5
M. Wt: 373.52
InChI Key: NQRXQLZTPSWANZ-MRCUWXFGSA-N
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Description

The compound 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a structurally complex heterocyclic molecule featuring a 2,3-dihydrothiazole core. Key structural elements include:

  • Substituents: A 4-methyl group at position 4 of the thiazole ring. An imino group derived from 2-methylphenylamine at position 2. A 3-(morpholin-4-yl)propyl chain at position 3, introducing a morpholine ring linked via a propyl spacer. An acetyl group at position 3.

The morpholine group enhances solubility and bioavailability, while the imino and acetyl groups may contribute to hydrogen bonding and electronic effects.

Properties

IUPAC Name

1-[4-methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15-7-4-5-8-18(15)21-20-23(16(2)19(26-20)17(3)24)10-6-9-22-11-13-25-14-12-22/h4-5,7-8H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRXQLZTPSWANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions involving appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The thiazole ring and imino group may play a role in binding to these targets, while the morpholine group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes
Target Compound 2,3-Dihydro-1,3-thiazole 4-Me, 2-(2-MePh-imino), 3-(morpholin-4-ylpropyl), 5-acetyl Morpholine enhances bioavailability
(3Z)-1-(4-Methylbenzyl)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5-ylidene]-1,3-dihydro-2H-indol-2-one Thiazole-indole fusion Morpholinyl at thiazole, 4-Me-benzyl at indole Anticancer potential (hypothesized)
(5Z)-5-{[3-(4-Ethoxy-2-MePh)-1-Ph-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Ethoxy-2-MePh-pyrazole, isobutyl, thioxo Unknown activity; synthetic focus
1-Me-3-(4-substituted Ph-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydro quinazolin-4(1H)-one Dihydroquinazoline-thiazole Thiophene, substituted phenyl-thiazole Anti-tubercular activity demonstrated

Key Observations:

Morpholine vs. Alkyl Chains : The target compound’s 3-(morpholin-4-yl)propyl group distinguishes it from analogues like (isobutyl) and (simple alkyl/aryl). Morpholine’s polarity may improve water solubility compared to hydrophobic chains in .

Backbone Diversity : While the target uses a dihydrothiazole, incorporates a thiazole-indole fusion, and employs a dihydroquinazoline-thiazole hybrid. These backbones influence rigidity and electronic properties.

Pharmacological and Physicochemical Properties

  • Bioavailability: The morpholine group in the target compound likely enhances solubility compared to (isobutyl) and (thiophene), which rely on non-polar substituents .
  • Anti-Infective Potential: While demonstrates anti-tubercular activity, the target’s imino and acetyl groups may target different enzymes (e.g., kinases or proteases).

Biological Activity

The compound 1-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents such as morpholine and methylphenyl groups enhances its biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that the compound exhibits:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : The compound has also been reported to possess antifungal properties, making it a candidate for treating fungal infections. Its efficacy against specific fungal strains can be attributed to its ability to disrupt cellular integrity .

Anticancer Potential

The thiazolidinone scaffold is recognized for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines in vitro. This effect is likely mediated by the modulation of key signaling pathways involved in cell cycle regulation .
  • Induction of Apoptosis : Mechanistic studies indicate that the compound can activate apoptotic pathways, leading to cell death in cancerous cells. This is particularly relevant in the context of chemoresistance, where traditional therapies fail .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
  • Targeting Protein Interactions : The ability to disrupt protein-protein interactions could play a role in its anticancer and antimicrobial activities.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives similar to this compound:

  • A study published in the Asian Journal of Research in Chemistry highlighted the synthesis and evaluation of thiazolidinone derivatives for their antimicrobial and anticancer properties. The results indicated that modifications on the thiazolidinone ring significantly enhanced bioactivity .
  • Another research article reviewed various thiazolidinones and their effects on different cancer cell lines, demonstrating that structural variations can lead to improved efficacy against specific types of cancer .

Data Summary

Biological ActivityEffectivenessMechanism
AntibacterialHighCell wall synthesis inhibition
AntifungalModerateDisruption of cellular integrity
AnticancerHighInduction of apoptosis

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